molecular formula C28H32N2O2 B457424 2-PHENYL-N-({3-[(2-PHENYLBUTANAMIDO)METHYL]PHENYL}METHYL)BUTANAMIDE

2-PHENYL-N-({3-[(2-PHENYLBUTANAMIDO)METHYL]PHENYL}METHYL)BUTANAMIDE

Cat. No.: B457424
M. Wt: 428.6g/mol
InChI Key: BUNQATLBDRXHJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 2-PHENYL-N-({3-[(2-PHENYLBUTANAMIDO)METHYL]PHENYL}METHYL)BUTANAMIDE can be achieved through various synthetic routes. One common method involves the reaction of 2-phenylbutanoyl chloride with 3-aminomethylbenzylamine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

2-PHENYL-N-({3-[(2-PHENYLBUTANAMIDO)METHYL]PHENYL}METHYL)BUTANAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The oxidation process typically converts the amide group into a carboxylic acid group.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). This reaction converts the amide group into an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group is replaced by other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces amines.

Scientific Research Applications

2-PHENYL-N-({3-[(2-PHENYLBUTANAMIDO)METHYL]PHENYL}METHYL)BUTANAMIDE has various scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: In biological research, the compound is studied for its potential interactions with biological molecules.

    Medicine: The compound is investigated for its potential therapeutic applications.

    Industry: In industrial applications, the compound is used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-PHENYL-N-({3-[(2-PHENYLBUTANAMIDO)METHYL]PHENYL}METHYL)BUTANAMIDE involves its interaction with molecular targets such as proteins and enzymes. The amide group can form hydrogen bonds with amino acid residues in proteins, affecting their structure and function. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

2-PHENYL-N-({3-[(2-PHENYLBUTANAMIDO)METHYL]PHENYL}METHYL)BUTANAMIDE can be compared with other similar compounds, such as:

    Benzamide: Benzamide is a simpler amide with a single benzene ring attached to the amide group.

    Phenylacetamide: Phenylacetamide has a phenyl group attached to the amide group via an ethyl chain.

    N-phenylbutanamide: This compound has a phenyl group directly attached to the amide group, similar to this compound.

The uniqueness of this compound lies in its complex structure, which allows for diverse interactions with biological molecules and a wide range of chemical reactivity.

Properties

Molecular Formula

C28H32N2O2

Molecular Weight

428.6g/mol

IUPAC Name

2-phenyl-N-[[3-[(2-phenylbutanoylamino)methyl]phenyl]methyl]butanamide

InChI

InChI=1S/C28H32N2O2/c1-3-25(23-14-7-5-8-15-23)27(31)29-19-21-12-11-13-22(18-21)20-30-28(32)26(4-2)24-16-9-6-10-17-24/h5-18,25-26H,3-4,19-20H2,1-2H3,(H,29,31)(H,30,32)

InChI Key

BUNQATLBDRXHJI-UHFFFAOYSA-N

SMILES

CCC(C1=CC=CC=C1)C(=O)NCC2=CC(=CC=C2)CNC(=O)C(CC)C3=CC=CC=C3

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCC2=CC(=CC=C2)CNC(=O)C(CC)C3=CC=CC=C3

Origin of Product

United States

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